molecular formula C29H54O4 B12586561 Diethyl (docos-13-en-1-yl)propanedioate CAS No. 612489-67-5

Diethyl (docos-13-en-1-yl)propanedioate

Cat. No.: B12586561
CAS No.: 612489-67-5
M. Wt: 466.7 g/mol
InChI Key: YMKUECNBUDEBHD-UHFFFAOYSA-N
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Description

Diethyl (docos-13-en-1-yl)propanedioate is a malonic acid diester derivative featuring a long unsaturated alkyl chain (docos-13-en-1-yl group) esterified at both carboxyl positions. Its structure comprises a central propanedioate (malonate) core, with one ethyl ester group and a 22-carbon alkenyl chain containing a double bond at the 13th position.

Properties

CAS No.

612489-67-5

Molecular Formula

C29H54O4

Molecular Weight

466.7 g/mol

IUPAC Name

diethyl 2-docos-13-enylpropanedioate

InChI

InChI=1S/C29H54O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(30)32-5-2)29(31)33-6-3/h13-14,27H,4-12,15-26H2,1-3H3

InChI Key

YMKUECNBUDEBHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis via Diethyl Malonate

One of the primary methods for synthesizing Diethyl (docos-13-en-1-yl)propanedioate involves the use of diethyl malonate as a starting material. The general reaction pathway can be summarized as follows:

  • Step 1: Halogenation of Diethyl Malonate

    • Diethyl malonate is halogenated to form 2-halo-substituted diethyl malonate, which can include compounds like diethyl 2-bromomalonate or diethyl 2-chloromalonate.
  • Step 2: Reaction with Methylhydrazine

    • The halogenated diethyl malonate is then reacted with methylhydrazine under acidic conditions to yield the desired product.

The process avoids the hazardous oxidation steps typically associated with converting diethyl malonate to diethyl ketomalonate, thus enhancing safety and efficiency.

Reaction Conditions

The synthesis typically requires specific conditions to optimize yield and purity:

Parameter Optimal Range
Temperature 20°C to 80°C
Solvent Methanol, Ethanol, Acetonitrile
Catalyst Acetic acid, Hydrochloric acid

The choice of solvent and catalyst can significantly influence the reaction kinetics and product formation. For instance, acetic acid has been shown to facilitate the reaction effectively.

Alternative Synthetic Routes

Other synthetic routes have also been explored, including:

  • Direct Esterification : This method involves reacting docos-13-en-1-al with diethyl malonate directly in the presence of an acid catalyst.

  • Transesterification : Utilizing alternative esters or alcohols to modify the alkyl groups attached to the propanedioate backbone may yield variations of the target compound.

These methods highlight the versatility available in synthetic approaches for producing this compound.

Recent studies have focused on optimizing these synthesis routes for better yields and reduced side reactions. Key findings include:

  • The use of 2-halo-substituted diethyl malonates minimizes unwanted by-products during synthesis.

  • Reaction conditions such as temperature and choice of solvent directly impact both yield and purity of the final product.

This compound can be synthesized efficiently using various methods, primarily focusing on halogenated derivatives of diethyl malonate. The optimization of reaction conditions remains crucial for enhancing yields and minimizing hazardous by-products. As research continues to evolve, further refinements in these synthetic pathways are anticipated, potentially expanding the compound's applications in various fields.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The ethyl ester groups undergo hydrolysis under acidic or basic conditions, followed by decarboxylation to yield substituted acetic acids.

Reaction Pathways :

  • Acidic Hydrolysis :

    • Reagents : HCl (concentrated), H₂O

    • Conditions : Reflux, 6–8 hours

    • Product : Docos-13-en-1-yl malonic acid, which decarboxylates to docos-13-en-1-yl acetic acid.

  • Basic Hydrolysis :

    • Reagents : NaOH (aqueous)

    • Conditions : Reflux, followed by acidification

    • Product : Same as acidic pathway.

Table 2: Hydrolysis Reaction Data

ConditionTime (h)Temperature (°C)Decarboxylation EfficiencySource
Acidic6–8100–11085–90%
Basic4–680–9075–80%

Oxidation of the Unsaturated Chain

The docos-13-en-1-yl chain contains a double bond susceptible to oxidation.

Oxidation Pathways :

  • Epoxidation :

    • Reagents : m-CPBA (meta-chloroperbenzoic acid)

    • Conditions : Dichloromethane, 0–25°C

    • Product : Epoxidized derivative.

  • Dihydroxylation :

    • Reagents : OsO₄, NMO (N-methylmorpholine N-oxide)

    • Conditions : THF/H₂O, 25°C

    • Product : Vicinal diol.

Table 3: Oxidation Reaction Outcomes

Reaction TypeReagentYieldSelectivitySource
Epoxidationm-CPBA80–92%High
DihydroxylationOsO₄/NMO75–88%Syn addition

Claisen Condensation

The ester groups participate in Claisen condensation to form β-keto esters.

Reaction Example :

  • Reagents : NaH or LDA (Lithium Diisopropylamide)

  • Conditions : Dry THF, –78°C to 25°C

  • Product : β-Keto ester with retained unsaturated chain.

Key Notes :

  • The long alkyl chain may sterically hinder condensation efficiency.

  • Yields typically range from 60–75% for bulky substrates .

Reduction of Ester Groups

Catalytic hydrogenation reduces ester groups to alcohols, though the double bond may also react.

Reaction Conditions :

  • Reagents : H₂ (1–5 atm), Pd/C or Raney Ni

  • Solvent : Ethanol or THF

  • Products : Primary alcohols (from esters) and saturated alkyl chain (if H₂ excess).

Table 4: Hydrogenation Parameters

CatalystH₂ Pressure (atm)Temperature (°C)Selectivity (Ester vs. Alkene)Source
Pd/C2–350–60Moderate
Raney Ni580–100Low

Transesterification

The ethyl esters can undergo transesterification with other alcohols (e.g., methanol) under acidic or basic conditions.

Example :

  • Reagents : Methanol, H₂SO₄ (catalytic)

  • Conditions : Reflux, 12–24 hours

  • Product : Dimethyl (docos-13-en-1-yl)propanedioate.

Yield : 65–80%, depending on alcohol nucleophilicity .

Radical Reactions

The unsaturated chain participates in radical-mediated processes, such as polymerization or addition reactions.

Example :

  • Reagents : AIBN (azobisisobutyronitrile), thiols

  • Conditions : 70–80°C, inert atmosphere

  • Product : Thiol-ene adducts.

Applications : Used in material science for cross-linked polymer synthesis .

Scientific Research Applications

Pharmaceutical Applications

Diethyl (docos-13-en-1-yl)propanedioate exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development. Its long-chain structure may enhance bioavailability and efficacy in drug formulations. Research indicates that compounds with similar structures often show improved interactions with biological membranes, potentially leading to enhanced therapeutic effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and esterification, allows for the creation of more complex molecules. It can be utilized in the synthesis of other bioactive compounds or functional materials, making it valuable in both academic and industrial settings.

Material Science

Due to its unique physical properties, this compound can be explored for applications in material science. Its long hydrocarbon chain may contribute to the development of new polymers or surfactants with specific functionalities, such as improved solubility or stability in various environments.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential as a natural preservative or therapeutic agent.

Case Study 2: Synthesis of Derivatives

Research focused on the synthesis of derivatives from this compound through various reactions. The derivatives exhibited enhanced biological activity, highlighting the compound's versatility as a precursor in drug development.

Case Study 3: Material Properties

Another study explored the application of this compound in polymer formulations. The addition of this compound resulted in improved flexibility and thermal stability of the resulting materials, demonstrating its utility in material science.

Mechanism of Action

The mechanism of action of diethyl (docos-13-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The long-chain alkene group may interact with lipid membranes or other hydrophobic environments, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Propanedioate Esters

Diethyl (docos-13-en-1-yl)propanedioate belongs to the dialkyl propanedioate family. Key structural variables among analogues include:

  • Alkyl chain length : Shorter chains (e.g., diethyl propanedioate) vs. long unsaturated chains.
  • Ester group substitution : Variations in esterifying groups (e.g., methyl, propyl, or aryl substituents).
  • Presence of unsaturation : Double bonds in the alkyl chain influence reactivity and physical properties.
Table 1: Hypothetical Comparison of Propanedioate Esters
Compound Molecular Weight (g/mol) Solubility in Water Melting Point (°C) Reactivity in Organic Reactions
Diethyl propanedioate 160.17 Moderate -20 High (e.g., Michael addition)
This compound ~480 Insoluble N/A Reduced (steric hindrance)
Dimethyl propanedioate 132.11 High 18–20 Very High

Key Findings :

  • Longer alkyl chains (e.g., docos-13-en-1-yl) drastically reduce water solubility and increase lipophilicity, making the compound suitable for non-polar solvents .
  • Steric bulk from the long chain may hinder nucleophilic attack in reactions like Michael additions compared to smaller esters.

Comparison with Taxane Ester Derivatives

While unrelated in core structure, taxane esters (e.g., paclitaxel derivatives in ) provide insight into ester substituent effects:

Table 2: Ester Group Influence on Properties (Taxane vs. Propanedioate)
Compound Type Ester Substituent Biological Activity Thermal Stability
Baccatin III 13-ester (Taxane) Propyl/Butyl/Pentyl Anticancer Moderate
This compound Docos-13-en-1-yl Not reported High (estimated)

Key Findings :

  • Taxane esters prioritize bioactive conformations, whereas this compound’s ester serves primarily as a synthetic handle .
  • Long unsaturated chains in propanedioates may enhance thermal stability compared to short-chain taxane esters.

Comparison with Polymeric Esters (e.g., Polyacrylate-13)

Polyacrylate-13 () is a copolymer with acrylate and acrylamide groups, highlighting differences between small-molecule and polymeric esters:

Table 3: Small-Molecule vs. Polymeric Esters
Property This compound Polyacrylate-13
Molecular Weight ~480 g/mol 10,000–100,000 g/mol
Application Organic synthesis Cosmetic thickener
Solubility Lipophilic Water-dispersible

Key Findings :

  • Small-molecule esters are monodisperse, enabling precise stoichiometry in reactions, while polymers like Polyacrylate-13 rely on bulk properties for functionality .

Biological Activity

Diethyl (docos-13-en-1-yl)propanedioate, also known as diethyl 2-docos-13-enylpropanedioate, is a diester compound with a long hydrocarbon chain. Its molecular formula is C25H46O4C_{25}H_{46}O_4, and it has a molecular weight of approximately 466.74 g/mol. This compound is notable for its potential applications in various fields, including biochemistry and organic synthesis.

Chemical Structure and Properties

The structure of this compound features a docosene chain, which significantly influences its physical and chemical properties. The presence of the long hydrocarbon chain may enhance its solubility in lipid environments and affect its biological activity.

PropertyValue
Molecular FormulaC25H46O4C_{25}H_{46}O_4
Molecular Weight466.74 g/mol
Functional GroupsEster groups
Hydrocarbon Chain Length22 carbon atoms

Research indicates that compounds with similar structures to this compound can exhibit various biological activities, particularly in the context of cancer and infectious diseases. The biological activity of such compounds often involves:

  • Membrane Interaction : Long-chain fatty acids can integrate into cellular membranes, affecting membrane fluidity and function.
  • Cell Signaling Pathways : Compounds may modulate signaling pathways that are crucial for cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity :
    • A study on similar diester compounds indicated potential anticancer properties through the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds that inhibit Bub1 kinase have shown promise in disrupting cancer cell proliferation .
  • Antimicrobial Properties :
    • Research on ether lipids like edelfosine has demonstrated significant antileishmanial activity through mitochondrial targeting, which could suggest a similar mechanism for this compound due to its structural analogies .

Comparative Analysis with Related Compounds

This compound can be compared with other related compounds to better understand its unique biological activities:

Compound NameUnique FeaturesBiological Activity
Diethyl allylmalonateShorter carbon chain; widely used in organic synthesisModerate anticancer properties
Diallylmalonic acid diethyl esterContains two allyl groups; used in polymer chemistryLimited biological studies
Diethyl 2-methylidenebutanedioateContains a methylidene group; cosmetic applicationsAntioxidant properties noted
Diethyl (Z)-docos-13-en-1-ylpropanedioateGeometric isomer with potential differing activityUnder investigation for various activities

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods, often involving the reaction of long-chain alcohols with dicarbonyl compounds. The biological evaluation typically focuses on:

  • Cell Viability Assays : To assess the cytotoxic effects on cancer cells.
  • In Vivo Studies : To determine the efficacy in animal models, particularly for anticancer or antimicrobial applications.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl (docos-13-en-1-yl)propanedioate, and how can alkylation efficiency be optimized?

Methodological Answer: The synthesis typically involves the alkylation of diethyl propanedioate (malonic ester) with docos-13-en-1-yl halides. Key steps include:

Enolate Formation : React diethyl propanedioate with a base (e.g., NaOEt in ethanol) to generate the enolate ion, leveraging its acidity (pKa < 13) due to two adjacent carbonyl groups .

Alkylation : Introduce the docos-13-en-1-yl group via an SN2 reaction with a suitable alkyl halide.

Purification : Use column chromatography or recrystallization to isolate the product.
To improve efficiency, optimize reaction conditions (solvent polarity, temperature, and base strength) and monitor reaction progress via TLC or NMR .

Q. What experimental techniques are recommended for validating the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement and SHELXD for phase determination. Validate bond angles and distances against expected values (e.g., C–C bond angles ~120°) .
  • Spectroscopic Analysis : Confirm functional groups via FT-IR (ester C=O stretch ~1740 cm⁻¹) and ¹³C NMR (carbonyl signals ~165–170 ppm).
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., C₂₉H₅₂O₄ requires exact mass 472.39 g/mol) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Store in airtight containers at room temperature, away from light and oxidizing agents.
    Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Data Cross-Validation : Compare results from multiple techniques (e.g., X-ray, neutron diffraction, and DFT calculations) to confirm bond geometries.
  • Statistical Analysis : Apply R-factor and goodness-of-fit metrics in SHELXL to assess model reliability.
  • Error Tracing : Check for systematic errors (e.g., absorption corrections or twinning) using tools like PLATON .

Q. What strategies are effective for studying the environmental degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Monitor ester cleavage under varying pH and temperature conditions using HPLC to quantify degradation products.
  • Photolysis Experiments : Expose the compound to UV light and analyze intermediates via GC-MS.
  • Microcosm Assays : Simulate soil/water systems to assess microbial breakdown kinetics. Use EPA-recommended search terms (e.g., "environmental fate" or "half-life") to align with regulatory frameworks .

Q. How does the presence of the docos-13-en-1-yl group influence the reactivity of the propanedioate enolate?

Methodological Answer:

  • Steric Effects : The long alkyl chain may hinder nucleophilic attack at the α-carbon. Conduct kinetic studies with substituted enolates to compare reaction rates.
  • Electronic Effects : Use DFT calculations to evaluate electron density distribution at the enolate site.
  • Solvent Impact : Test polar vs. nonpolar solvents to modulate enolate stability and reactivity .

Q. What experimental designs are suitable for longitudinal studies on reaction intermediates of this compound?

Methodological Answer:

  • Time-Resolved Spectroscopy : Use stopped-flow NMR or IR to capture transient intermediates.
  • Sampling Strategies : Implement event-based sampling to avoid memory bias, as recommended in longitudinal data frameworks.
  • Data Integration : Export time-stamped datasets for trend analysis (e.g., Arrhenius plots for temperature-dependent reactions) .

Q. How can researchers mitigate challenges in regioselective alkylation of this compound?

Methodological Answer:

  • Directed Metalation : Employ LDA or Grignard reagents to pre-coordinate the enolate and direct alkylation to specific sites.
  • Protecting Groups : Temporarily block reactive positions (e.g., silyl ethers for hydroxyl groups).
  • Computational Modeling : Predict regioselectivity using molecular docking simulations .

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